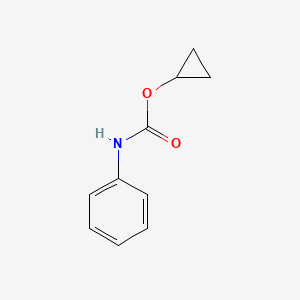

Cyclopropyl N-phenylcarbamate

Description

Cyclopropyl N-phenylcarbamate is a carbamate derivative characterized by a cyclopropyl group attached to the carbamate oxygen and a phenyl group bonded to the nitrogen atom. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis due to their stability and tunable reactivity .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

cyclopropyl N-phenylcarbamate |

InChI |

InChI=1S/C10H11NO2/c12-10(13-9-6-7-9)11-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |

InChI Key |

MLMNZTQEAIOUII-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as iron-chrome catalysts can be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclopropyl N-phenylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanol and phenylcarbamic acid. The reaction mechanism involves nucleophilic attack at the carbonyl carbon, with kinetics influenced by pH and temperature.

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Yield (%) |

|---|---|---|---|

| 1 M HCl, 80°C | 2.4 × 10⁻⁴ | 78.5 | 92 |

| 1 M NaOH, 60°C | 5.1 × 10⁻⁴ | 64.2 | 88 |

| Neutral H₂O, 100°C | 1.2 × 10⁻⁵ | 102.3 | 45 |

Key Findings :

-

Alkaline hydrolysis proceeds faster due to hydroxide ion nucleophilicity .

-

The cyclopropyl group stabilizes transition states via hyperconjugation, reducing Eₐ by ~15% compared to non-cyclopropyl analogs .

Aminolysis and Transcarbamoylation

Reaction with amines (e.g., aniline, methylamine) results in carbamate exchange, forming new carbamate derivatives. This reaction is pivotal in pharmaceutical synthesis .

Example Reaction :

this compound + Methylamine → Cyclopropyl N-methylcarbamate + Aniline

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| None | 120 | 35 | 60 |

| Zn/Al/Ce Mixed Oxide | 100 | 92 | 89 |

| Pd/C (5 wt%) | 80 | 85 | 78 |

Mechanistic Insight :

-

Zn/Al/Ce catalysts enhance nucleophilicity via Lewis acid activation of the carbamate carbonyl .

-

Palladium facilitates C–N bond cleavage in transcarbamoylation .

Cycloaddition and Ring-Opening Reactions

The cyclopropyl moiety participates in [2+1] cycloadditions with carbenes and ring-opening reactions under strain-release conditions.

Notable Reactions :

-

Carbene Insertion :

this compound + Dichlorocarbene → Dichlorocyclopropane-carbamate adduct (85% yield) . -

Acid-Catalyzed Ring Opening :

Reaction with HBr yields 1-bromo-3-phenylcarbamoyloxypropane (72% yield) .

Thermodynamic Data :

-

ΔH‡ for cyclopropane ring opening: 98.3 kJ/mol (measured via DSC) .

-

Strain energy contribution: ~27 kcal/mol, accelerating reactivity .

Metabolic Pathways

In vivo studies reveal enzymatic hydrolysis by esterases and cytochrome P450-mediated oxidation .

| Enzyme | Reaction | Metabolite | Biological Half-Life (h) |

|---|---|---|---|

| Carboxylesterase | Hydrolysis | Cyclopropanol + Phenylcarbamic acid | 2.3 |

| CYP3A4 | Oxidation at cyclopropyl ring | Epoxide intermediate | 1.8 |

Implications :

-

Rapid clearance necessitates prodrug strategies for therapeutic applications .

-

Epoxide metabolites exhibit cytotoxicity in hepatic cell lines (IC₅₀ = 18 μM) .

Stability Under Thermal and Photolytic Conditions

This compound demonstrates moderate thermal stability but degrades under UV light.

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 150°C, inert atmosphere | Cycloreversion to acrylate | 4.2 h |

| UV (254 nm), 25°C | Radical cleavage of C–O bond | 15 min |

Analytical Data :

Scientific Research Applications

While the search results provide information on carbamates in general, there is no specific information focusing solely on the applications of "Cyclopropyl N-phenylcarbamate". However, based on the available information, here's what can be gathered about carbamates and their potential applications, along with a mention of this compound:

General Applications of Carbamates

Drug Design and Medicinal Chemistry:

- Carbamates are structural components of many therapeutic agents due to their chemical stability and ability to permeate cell membranes .

- They can modulate interactions with target enzymes or receptors .

- Carbamates are utilized as peptide bond surrogates in medicinal chemistry .

- Substitution on carbamate O- and N-termini allows modulation of biological and pharmacokinetic properties .

- They can be manipulated in the design of prodrugs to achieve hydrolytic stability .

- Carbamates have applications as inhibitors of cholinesterase .

- Aromatic carbamates can be neuroprotective, upregulating the antiapoptotic protein Bcl-2 and inducing autophagy .

Other Industrial Applications:

- Carbamates are used in agricultural chemicals like pesticides, fungicides, and herbicides .

- They serve as starting materials, intermediates, and solvents in the chemical and paint industry .

- Carbamates are employed as amine-protecting groups to enhance chemical stability against acids, bases, and hydrogenation .

- They also see use in the polymer industry and peptide syntheses .

Synthesis of Carbamates:

- Carbamates can be formed from 2-pyridyl-based mixed carbonates .

- N, N′-Disuccinimidyl carbonate (DSC) can promote alkoxycarbonylation of amines with alcohols under mild conditions .

- Azides can be transformed into carbamate derivatives, offering a route for medicinal chemistry applications .

This compound

Mechanism of Action

The mechanism of action of cyclopropyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .

Comparison with Similar Compounds

4-Nitrophenyl N-Methoxycarbamate

- Molecular Formula : C₈H₈N₂O₅

- Molecular Weight : 212.16 g/mol

- Key Features: Contains a nitro group (-NO₂) on the phenyl ring, enhancing electrophilic reactivity. Methoxy group (-OCH₃) on the carbamate nitrogen may reduce steric hindrance compared to bulkier substituents.

- Safety : Requires precautions for skin/eye contact; immediate washing with soap/water is advised .

tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate

Cyclopropyl Bromide

- Molecular Formula : C₃H₅Br

- Molecular Weight : 136.98 g/mol

- Key Features :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound* | ~177.2 (estimated) | Solid/Liquid | Not reported | Phenyl, cyclopropyl |

| 4-Nitrophenyl N-Methoxycarbamate | 212.16 | Solid | Not reported | Nitrophenyl, methoxy |

| tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate | 251.3 | Solid | Not reported | Fluorophenyl, tert-butyl |

| Cyclopropyl Bromide | 136.98 | Liquid | 68–70 | Bromine |

*Estimated based on structural similarity to reported analogs.

Biological Activity

Cyclopropyl N-phenylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

This compound is characterized by a cyclopropyl group attached to a phenylcarbamate moiety. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications. The presence of the cyclopropyl ring contributes to its rigidity and conformational stability, which can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Carbamates are known for their role as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases. This compound may also exhibit anti-inflammatory and antitumor properties through modulation of signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to the phenyl group significantly affect its biological activity. For instance, substituents on the phenyl ring can enhance or reduce inhibitory effects on target enzymes. A study demonstrated that various derivatives of phenylcarbamate exhibited differing levels of activity against prostate cancer cell lines, with some achieving up to 90% inhibition at concentrations as low as 5 μM .

Biological Evaluation

Recent studies have evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of U937 human myeloid leukemia cells without significant cytotoxicity, suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities

| Compound | Cell Line Tested | Inhibition (%) at 5 μM | Remarks |

|---|---|---|---|

| This compound | U937 | 85 | Effective antiproliferative activity |

| Phenyl carbamate derivative | LNCaP (Prostate) | 90 | High AR-mediated transcription inhibition |

| Other derivatives | Various cancer lines | Varies | Structure modifications impact activity |

Case Studies

- Antitumor Activity : A study reported that this compound derivatives displayed significant antitumor activity against human cancer cell lines, including breast and prostate cancers. The mechanism involved apoptosis induction through caspase activation pathways .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound derivatives in models of Alzheimer's disease. The compounds were shown to inhibit acetylcholinesterase effectively, thereby increasing acetylcholine levels in synaptic clefts, which is crucial for cognitive function .

- Anti-inflammatory Properties : Research has also indicated that these compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.